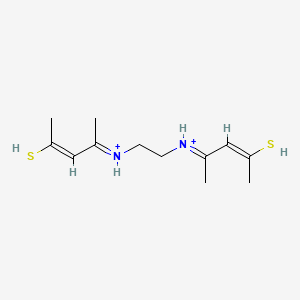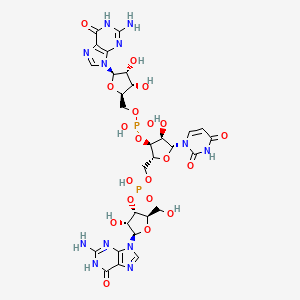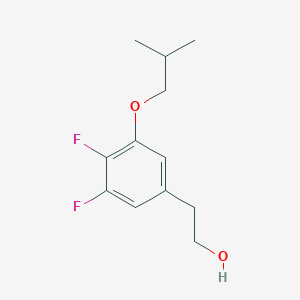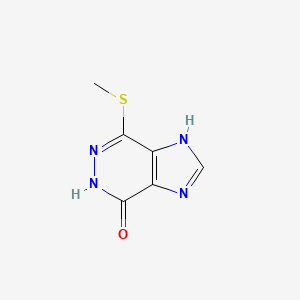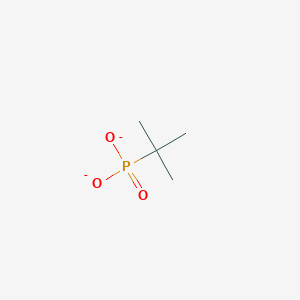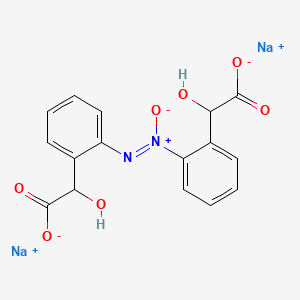
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is structurally related to cytosine, one of the four main bases found in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine typically involves multiple steps, starting from readily available precursorsThe nitro group is then introduced via nitration reactions under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyethoxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-((2-Hydroxyethoxy)methyl)-5-aminocytosine, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in gene regulation and epigenetic modifications.
Medicine: It has shown promise as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of novel materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The nitro group can undergo reduction to form reactive intermediates that further interfere with cellular functions. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to its antiviral and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-5-aminocytosine: This compound is formed by the reduction of the nitro group in 1-((2-Hydroxyethoxy)methyl)-5-nitorcytosine.
Uniqueness
This compound is unique due to the presence of both the hydroxyethoxy methyl group and the nitro group, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
91897-91-5 |
|---|---|
Formule moléculaire |
C7H10N4O5 |
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
4-amino-1-(2-hydroxyethoxymethyl)-5-nitropyrimidin-2-one |
InChI |
InChI=1S/C7H10N4O5/c8-6-5(11(14)15)3-10(7(13)9-6)4-16-2-1-12/h3,12H,1-2,4H2,(H2,8,9,13) |
Clé InChI |
CPWDKIFEUUWDSO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=O)N1COCCO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


